6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones This compound is characterized by the presence of chlorine atoms at the 6 and 8 positions of the benzoxazinone ring and a chlorophenyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,6-dichlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoxazinone ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted benzoxazinones.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one has been studied for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6,8-dichloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid
- 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid
- 2,3-bis(4-chlorophenyl)-6-quinoxalinecarboxylic acid
Uniqueness
6,8-dichloro-2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of the benzoxazinone ring. This structural uniqueness contributes to its distinct biological activities and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6,8-dichloro-2-(4-chlorophenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3NO2/c15-8-3-1-7(2-4-8)13-18-12-10(14(19)20-13)5-9(16)6-11(12)17/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWCJRBRYGSEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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